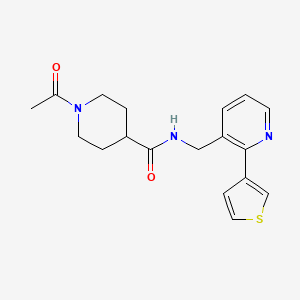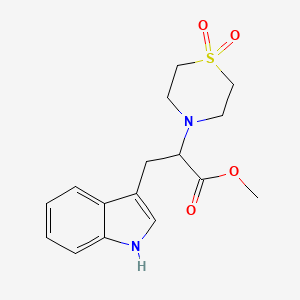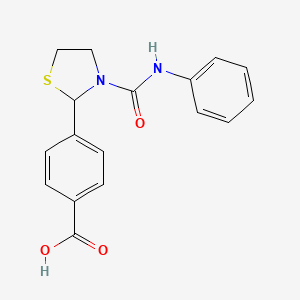![molecular formula C21H13Cl2NS B2952282 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 477867-88-2](/img/structure/B2952282.png)
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline, also known as 4-chloro-2-(4-chlorophenyl)-3-sulfanylquinoline, is a novel synthetic compound that has been gaining attention due to its potential application in the field of scientific research. This compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. In addition, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline are not fully understood. However, it has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
実験室実験の利点と制限
The advantages of using 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline in laboratory experiments include its low cost and easy synthesis. Additionally, this compound has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. The main limitation of this compound is that the mechanism of action is not fully understood, and further research is needed to understand its full potential.
将来の方向性
The future directions for 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its potential as an anti-cancer agent and its ability to inhibit the growth of certain bacteria. Additionally, further research is needed to explore the potential uses of this compound in drug metabolism studies. Finally, it would be beneficial to explore the potential of this compound as a therapeutic agent, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is relatively straightforward and has been reported in several studies. The synthesis begins with the reaction of 4-chlorophenol and sodium sulfide to form 2-(4-chlorophenyl)-3-sulfanylquinoline. This reaction is followed by the addition of 4-chlorophenol to the product, which forms the final product, 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline.
科学的研究の応用
The most important application of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is its potential as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. In addition, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)21-20(25-18-11-9-17(23)10-12-18)13-15-3-1-2-4-19(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSXKKASWTXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)


![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)